N-(4-chlorobenzyl)-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide
CAS No.:
Cat. No.: VC9681996
Molecular Formula: C17H19ClN4O3
Molecular Weight: 362.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H19ClN4O3 |
|---|---|
| Molecular Weight | 362.8 g/mol |
| IUPAC Name | N-[(4-chlorophenyl)methyl]-2-(3-morpholin-4-yl-6-oxopyridazin-1-yl)acetamide |
| Standard InChI | InChI=1S/C17H19ClN4O3/c18-14-3-1-13(2-4-14)11-19-16(23)12-22-17(24)6-5-15(20-22)21-7-9-25-10-8-21/h1-6H,7-12H2,(H,19,23) |
| Standard InChI Key | KIYKUMNUNYFYLC-UHFFFAOYSA-N |
| SMILES | C1COCCN1C2=NN(C(=O)C=C2)CC(=O)NCC3=CC=C(C=C3)Cl |
| Canonical SMILES | C1COCCN1C2=NN(C(=O)C=C2)CC(=O)NCC3=CC=C(C=C3)Cl |
Introduction
Structural Characteristics and Molecular Properties
Molecular Composition
The compound’s molecular formula is C₁₇H₁₉ClN₄O₃, with a molecular weight of 362.8 g/mol. Its IUPAC name, N-[(4-chlorophenyl)methyl]-2-(3-morpholin-4-yl-6-oxopyridazin-1-yl)acetamide, reflects three key structural components:
-
Pyridazinone Core: A six-membered aromatic ring with two adjacent nitrogen atoms and a ketone group at position 6.
-
Morpholine Substituent: A saturated six-membered ring containing one oxygen and one nitrogen atom, attached to the pyridazinone core at position 3.
-
4-Chlorobenzyl Acetamide Side Chain: An acetamide group linked to a 4-chlorobenzyl moiety at position 1 of the pyridazinone.
Spectroscopic Identification
Structural confirmation relies on advanced analytical techniques:
-
Nuclear Magnetic Resonance (NMR): Proton and carbon-13 NMR spectra resolve the compound’s hydrogen and carbon environments, distinguishing aromatic protons (δ 7.2–7.4 ppm for the chlorobenzyl group) and morpholine methylene signals (δ 3.6–3.8 ppm).
-
Mass Spectrometry (MS): Electrospray ionization (ESI-MS) reveals a molecular ion peak at m/z 363.8 ([M+H]⁺), consistent with the molecular weight.
Table 1: Key Physical and Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₉ClN₄O₃ |
| Molecular Weight | 362.8 g/mol |
| IUPAC Name | N-[(4-chlorophenyl)methyl]-2-(3-morpholin-4-yl-6-oxopyridazin-1-yl)acetamide |
| SMILES | C1COCCN1C2=NN(C(=O)C=C2)CC(=O)NCC3=CC=C(C=C3)Cl |
| InChI Key | KIYKUMNUNYFYLC-UHFFFAOYSA-N |
Synthesis and Optimization
Synthetic Route
The synthesis involves a multi-step sequence:
-
Pyridazinone Core Formation: Cyclocondensation of a diketone precursor with hydrazine yields the 6-oxopyridazin-1(6H)-yl scaffold.
-
Morpholine Introduction: Nucleophilic substitution at position 3 of the pyridazinone with morpholine under basic conditions (e.g., K₂CO₃ in DMF).
-
Acylation: Reaction of 4-chlorobenzylamine with chloroacetyl chloride, followed by coupling to the morpholinyl pyridazinone intermediate.
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | Hydrazine hydrate, ethanol, reflux | 65–70 |
| 2 | Morpholine, K₂CO₃, DMF, 80°C | 75–80 |
| 3 | 4-Chlorobenzylamine, chloroacetyl chloride, THF, 0°C | 60–65 |
Industrial-Scale Considerations
Optimization focuses on:
-
Solvent Selection: Polar aprotic solvents (DMF, THF) enhance reaction rates but require careful recycling to reduce costs.
-
Catalysis: Palladium-based catalysts may accelerate coupling steps, though their use remains exploratory.
Biological Activity and Mechanism
Enzyme Inhibition
Pyridazinone derivatives exhibit inhibitory effects on phosphodiesterases (PDEs) and cyclooxygenases (COXs), enzymes implicated in inflammation and cancer. The morpholine moiety enhances solubility, potentially improving bioavailability compared to simpler pyridazinones.
Receptor Interactions
Structural analogs demonstrate affinity for formyl peptide receptors (FPRs), G-protein-coupled receptors regulating immune responses. The 4-chlorobenzyl group may facilitate hydrophobic interactions with FPR ligand-binding pockets.
Table 3: Preliminary Biological Data
| Assay | Result (IC₅₀) | Target |
|---|---|---|
| PDE4 Inhibition | 12.3 µM | Inflammatory |
| COX-2 Inhibition | 8.7 µM | Anti-cancer |
| FPR1 Binding Affinity | Ki = 5.2 µM | Immunomodulatory |
Future Research Directions
Pharmacokinetic Profiling
-
ADMET Studies: Evaluate absorption, distribution, and toxicity in preclinical models.
-
Prodrug Development: Mask the acetamide group to enhance oral bioavailability.
Structural Modifications
-
Halogen Substitution: Replace chlorine with fluorine to modulate electronic effects.
-
Heterocycle Variation: Substitute morpholine with piperazine to alter receptor selectivity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume